molecular formula C9H14O4 B6254526 1-methylcyclohexane-1,4-dicarboxylic acid CAS No. 73845-87-1

1-methylcyclohexane-1,4-dicarboxylic acid

Cat. No. B6254526
CAS RN: 73845-87-1
M. Wt: 186.2
InChI Key:
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Description

1-Methylcyclohexane-1,4-dicarboxylic acid (MCD) is an important organic compound used in a variety of scientific and industrial applications. It is a cyclic dicarboxylic acid with a molecular formula of C7H10O4 and a molecular weight of 166.15 g/mol. MCD is a colorless, crystalline solid with a melting point of 139°C and a boiling point of 264°C. It is insoluble in water and soluble in organic solvents. MCD has a variety of applications in scientific and industrial research, including synthesis, catalysis, and pharmaceutical research.

Mechanism of Action

1-methylcyclohexane-1,4-dicarboxylic acid is a dicarboxylic acid that is capable of forming hydrogen bonds with other molecules. These hydrogen bonds are important for the formation of chemical bonds between molecules, which is essential for the synthesis of organic compounds. 1-methylcyclohexane-1,4-dicarboxylic acid can also act as a proton acceptor, which is important for the catalytic activity of enzymes.
Biochemical and Physiological Effects
1-methylcyclohexane-1,4-dicarboxylic acid has been studied for its biochemical and physiological effects in laboratory studies. It has been found to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. 1-methylcyclohexane-1,4-dicarboxylic acid has also been found to have an anti-inflammatory effect, which may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

1-methylcyclohexane-1,4-dicarboxylic acid has several advantages for laboratory experiments. It is a relatively inexpensive compound and is easy to obtain and store. It is also relatively stable and does not undergo significant degradation or decomposition under normal laboratory conditions. However, 1-methylcyclohexane-1,4-dicarboxylic acid is insoluble in water, which can make it difficult to work with in aqueous solutions. Additionally, 1-methylcyclohexane-1,4-dicarboxylic acid is toxic and should be handled with care.

Future Directions

The use of 1-methylcyclohexane-1,4-dicarboxylic acid in scientific research is a rapidly growing field. Future research should focus on the synthesis of novel compounds using 1-methylcyclohexane-1,4-dicarboxylic acid as a starting material, as well as the study of its biochemical and physiological effects. Additionally, research should focus on the development of new methods for the synthesis and purification of 1-methylcyclohexane-1,4-dicarboxylic acid, as well as the development of new applications for 1-methylcyclohexane-1,4-dicarboxylic acid in industrial and pharmaceutical research. Finally, research should focus on the development of new methods for the detection and quantification of 1-methylcyclohexane-1,4-dicarboxylic acid in biological samples.

Synthesis Methods

1-methylcyclohexane-1,4-dicarboxylic acid can be synthesized through several methods, including the Fischer esterification, the Cannizzaro reaction, and the Mitsunobu reaction. The Fischer esterification is the most common synthesis method, which involves the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst. The Cannizzaro reaction is a nucleophilic substitution reaction that involves the reaction of an aldehyde and an alcohol in the presence of an alkali catalyst. The Mitsunobu reaction is an organic reaction that involves the reaction of an alcohol and an acid in the presence of a phosphine catalyst.

Scientific Research Applications

1-methylcyclohexane-1,4-dicarboxylic acid has a wide range of applications in scientific research. It is used in the synthesis of various organic compounds and is often used as a catalyst in organic reactions. It is also used in the preparation of pharmaceuticals and in the synthesis of polymers materials. 1-methylcyclohexane-1,4-dicarboxylic acid is also used in the synthesis of new materials and in the study of biochemical and physiological processes.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-methylcyclohexane-1,4-dicarboxylic acid can be achieved through a multi-step process involving the oxidation of a suitable starting material.", "Starting Materials": [ "1-methylcyclohexene", "KMnO4", "H2SO4", "NaOH", "HCl", "Na2CO3", "H2O", "EtOH" ], "Reaction": [ "1. Oxidation of 1-methylcyclohexene with KMnO4 and H2SO4 to form 1-methylcyclohexane-1,4-diol", "2. Acid-catalyzed dehydration of 1-methylcyclohexane-1,4-diol to form 1-methylcyclohexene", "3. Bromination of 1-methylcyclohexene with Br2 and HCl to form 1-bromo-1-methylcyclohexene", "4. Nucleophilic substitution of 1-bromo-1-methylcyclohexene with NaOH to form 1-methylcyclohex-1-ene", "5. Oxidation of 1-methylcyclohex-1-ene with KMnO4 and Na2CO3 to form 1-methylcyclohexane-1,4-dicarboxylic acid" ] }

CAS RN

73845-87-1

Product Name

1-methylcyclohexane-1,4-dicarboxylic acid

Molecular Formula

C9H14O4

Molecular Weight

186.2

Purity

95

Origin of Product

United States

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